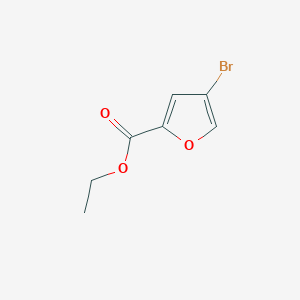

Ethyl 4-bromofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMPODQTKHURHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728732 | |

| Record name | Ethyl 4-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58471-32-2 | |

| Record name | Ethyl 4-bromofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 4 Bromofuran 2 Carboxylate

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the furan (B31954) ring makes ethyl 4-bromofuran-2-carboxylate an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are particularly effective in mediating a wide range of transformations involving this compound. The electron-rich nature of the furan ring facilitates the initial oxidative addition step in the catalytic cycle.

The introduction of a cyano group into the furan ring at the 4-position can be achieved through palladium-catalyzed cyanation. This transformation is valuable as the resulting nitrile functionality can be further converted into various other groups, such as carboxylic acids, amines, and amides. A common and less toxic cyanide source for this reaction is potassium ferrocyanide (K4[Fe(CN)6]). organic-chemistry.org The use of ethyl cyanoacetate (B8463686) as a cyanating agent in palladium-catalyzed reactions has also been reported, offering an alternative method for cyanation. nih.govresearchgate.net

A general procedure for the palladium-catalyzed cyanation of aryl halides often involves a palladium precursor like Pd(OAc)2 and a suitable solvent. organic-chemistry.org While specific examples for this compound are not detailed in the provided search results, the general applicability of this method to aryl bromides suggests its potential for the cyanation of this furan derivative. organic-chemistry.org The reaction conditions typically require heating in a solvent like dimethylacetamide (DMAC). organic-chemistry.org

Table 1: General Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)2 | organic-chemistry.org |

| Cyanide Source | K4[Fe(CN)6] | organic-chemistry.org |

| Solvent | DMAC | organic-chemistry.org |

| Temperature | 120 °C | organic-chemistry.org |

Organometallic Coupling Reactions (e.g., Negishi-type)

Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is a powerful tool for forming carbon-carbon bonds. This compound can serve as the organic halide component in such reactions. The general mechanism for Negishi-type couplings involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

While a specific Negishi reaction involving this compound is not explicitly detailed in the provided results, the successful palladium-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl bromides highlights the utility of similar substrates in these transformations. nih.gov Iron-catalyzed Negishi cross-coupling reactions have also been explored with various phosphine (B1218219) ligands. scispace.com

Palladium-catalyzed carbonylation reactions provide a direct route to introduce a carbonyl group, which can lead to the synthesis of carboxylic acids, esters, and amides. The carboxylation of ethyl 5-bromofuran-2-carboxylate to produce furan-dicarboxylic acid derivatives has been demonstrated using a palladium catalyst, indicating the feasibility of applying similar methodology to the 4-bromo isomer. researchgate.net This process is of significant interest for producing valuable chemicals from renewable resources. researchgate.net

The synthesis of bifuranyl structures can be achieved through the reductive homocoupling of bromofuran derivatives. A palladium-catalyzed reductive homocoupling of 5-bromofuran-2-carboxylates has been reported to produce [2,2']bifuranyl-5,5'-dicarboxylic acid esters. researchgate.net This reaction utilizes alcohols as reductants. researchgate.net These bifuranyl compounds are important monomers for producing bio-based polymers like poly(ethylene bifuranoate), which is a sustainable alternative to poly(ethylene terephthalate). researchgate.net The mechanism involves the reduction of Pd(II) to Pd(0) by the alcohol, followed by oxidative addition of the C-Br bond to the Pd(0) species. researchgate.net

Suzuki coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide. libretexts.org This reaction is highly effective for forming carbon-carbon bonds, particularly for creating biaryl structures. This compound can act as the halide partner in Suzuki couplings to introduce various aryl groups at the 4-position of the furan ring.

The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to give the final product and regenerate the Pd(0) catalyst. libretexts.org Ligand-free Suzuki coupling protocols have been developed for similar substrates, which can simplify the reaction conditions. researchgate.net The synthesis of various aryl-substituted compounds using this method highlights its broad applicability in medicinal chemistry and materials science. nih.gov

Cobalt-Catalyzed Cross-Couplings (e.g., with Benzylic Zinc Reagents)

Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective and practical alternative to palladium-based methods for forming carbon-carbon bonds. These reactions are particularly effective for coupling benzylic zinc reagents with aryl and heteroaryl halides. A catalytic system comprising cobalt(II) chloride (CoCl₂) and a ligand such as isoquinoline (B145761) can facilitate the efficient coupling of various functionalized substrates.

While direct studies on this compound are not prevalent, the reactivity of a closely related isomer, ethyl 5-bromofuran-2-carboxylate, provides significant insight. For instance, the reaction of ethyl 5-bromofuran-2-carboxylate with 3-fluorobenzylzinc chloride, catalyzed by CoCl₂, successfully yields the corresponding 2,5-disubstituted furan in good yield. nih.govpsu.edu This demonstrates the viability of the furan ring system as a coupling partner under these conditions. The reaction tolerates various functional groups, including esters and halides on both the organozinc reagent and the heteroaryl halide. nih.govnih.gov The general success with heteroaryl bromides suggests that this compound would be a competent substrate in similar transformations. nih.govpsu.edu

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling with Heteroaryl Halides This table presents data for analogous heteroaryl halides to illustrate the scope of the reaction.

| Entry | Benzylic Zinc Reagent | Electrophile | Product | Yield (%) |

| 1 | 3-Fluorobenzylzinc chloride | Ethyl 5-bromofuran-2-carboxylate | Ethyl 5-(3-fluorobenzyl)furan-2-carboxylate | 60 |

| 2 | Benzylzinc chloride | Ethyl 2-chloronicotinate | Ethyl 2-benzylnicotinate | 95 |

| 3 | 4-Methoxybenzylzinc chloride | 2-Chloronicotinonitrile | 2-(4-Methoxybenzyl)nicotinonitrile | 77 |

| 4 | 3-Fluorobenzylzinc chloride | 2-Chloronicotinonitrile | 2-(3-Fluorobenzyl)nicotinonitrile | 72 |

Source: Adapted from Synthesis 2016; 48(08): 1208-1214. nih.gov

Dual Catalytic Systems in Cross-Electrophile Coupling

Cross-electrophile coupling represents a powerful strategy for C–C bond formation, directly combining two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reductant. A notable advancement in this area is the development of dual catalytic systems, where two distinct metal catalysts selectively activate each electrophile. researchgate.netyoutube.comrsc.org A system featuring a nickel catalyst for aryl halide activation and a cobalt co-catalyst for alkyl halide activation has proven to be exceptionally versatile. researchgate.netresearchgate.netyoutube.com

This dual system is effective for a broad range of substrates, including challenging heteroaryl halides. researchgate.net Research has shown that 2-halofurans, which can be difficult to couple, react in high yields using this method. researchgate.net The system's tolerance for numerous functional groups, demonstrated by the successful coupling of substrates like ethyl 4-bromobenzoate (B14158574), indicates its potential applicability to this compound. researchgate.netyoutube.com The mechanism involves the nickel catalyst activating the aryl halide (e.g., the C-Br bond in this compound) while the cobalt catalyst activates the alkyl halide partner, enabling their efficient cross-coupling. researchgate.net This approach avoids the pre-formation of sensitive organometallic reagents and offers a high degree of control. youtube.com

Table 2: Substrate Scope in Ni/Co Dual-Catalyzed Cross-Electrophile Coupling This table showcases the versatility of the dual catalytic system with relevant substrate classes.

| Aryl/Heteroaryl Halide | Alkyl Halide | Catalyst System | Yield (%) |

| 2-Bromofuran | 1-Bromo-3-phenylpropane | (dtbbpy)NiBr₂ / Co(Pc) | High |

| 2-Bromothiophene | 1-Bromo-3-phenylpropane | (dtbbpy)NiBr₂ / Co(Pc) | High |

| 3-Bromopyridine | 1-Bromo-3-phenylpropane | (dtbbpy)NiBr₂ / Co(Pc) | 71 |

| 1-Bromo-2-iodo-4-methylbenzene | Benzyl chloride & Ethyl 4-bromobenzoate (sequential) | (dtbbpy)NiBr₂ / Co(Pc) | 91 |

Source: Adapted from ACS Catalysis 2020, 10, 21, 12642–12656. researchgate.net

Functional Group Transformations on the Furan Ring

The furan ring is sensitive to oxidation, which can lead to various products, including ring-opened derivatives. The outcome of an oxidation reaction depends heavily on the oxidant used and the substitution pattern on the furan ring. Common oxidizing agents like bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA) often lead to the formation of 2,5-dimethoxy-2,5-dihydrofurans or trigger ring-opening to yield butenolide or dicarbonyl compounds. For this compound, the presence of two electron-withdrawing groups deactivates the ring, making it more resistant to oxidation compared to simple furans. However, under sufficiently harsh conditions, oxidative degradation of the furan moiety would be expected.

The ethyl ester group at the C2 position is amenable to standard reduction protocols. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) would typically reduce the ester to a primary alcohol, yielding (4-bromofuran-2-yl)methanol. For a more controlled reduction to the aldehyde, (4-bromofuran-2-carbaldehyde), reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are generally effective. These reductions are usually chemoselective for the ester group, leaving the furan ring and the carbon-bromine bond intact.

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of this compound, which contains two electron-withdrawing substituents, dictates its behavior in substitution reactions. The furan ring is inherently an electron-rich π-excessive heterocycle that favors electrophilic aromatic substitution. However, the deactivating nature of the bromo and ethyl carboxylate groups significantly reduces the ring's nucleophilicity, making electrophilic substitution challenging. If a reaction were to occur, an incoming electrophile would be directed to the C5 position, which is the least deactivated position and is ortho to the C4-bromo substituent and meta to the C2-carboxylate.

Conversely, direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is generally difficult on a five-membered heterocycle like furan. Such reactions typically require strong activation from electron-withdrawing groups and are more common in six-membered rings. Therefore, the most practical method for substitution at the C4 position remains the use of transition metal-catalyzed cross-coupling reactions, as discussed previously.

Heterocycle Annulation and Cycloaddition Reactions

Furan and its derivatives are well-known participants in cycloaddition reactions, most notably acting as the 4π-electron component (diene) in the Diels-Alder reaction. researchgate.netwikipedia.org This reaction involves the [4+2] cycloaddition of the furan with a 2π-electron component (a dienophile), typically an electron-deficient alkene or alkyne, to form a 7-oxabicyclo[2.2.1]heptene derivative. youtube.com

For this compound, the two electron-withdrawing groups decrease the electron density of the furan ring. This reduces its reactivity as a diene in normal-electron-demand Diels-Alder reactions (which are favored by electron-rich dienes). However, this electronic profile could make it a suitable candidate for an inverse-electron-demand Diels-Alder reaction, where it would react with an electron-rich dienophile. The initial cycloadduct can be unstable and may undergo subsequent reactions, such as rearrangement or elimination, to form a new aromatic ring. While specific examples involving this exact substrate are scarce, the general principle of furan cycloaddition provides a predictable pathway for constructing more complex molecular architectures. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the carbon-bromine bond and the susceptibility of the ester group to various modifications enable chemists to use Ethyl 4-bromofuran-2-carboxylate as a scaffold to construct intricate molecular architectures.

The furan (B31954) moiety is a common structural motif in many biologically active compounds. This compound serves as a valuable starting point for the synthesis of more complex, substituted furan-containing heterocycles. The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility is crucial for the medicinal chemistry efforts aimed at discovering new therapeutic agents.

The synthesis of complex natural products often requires strategic and efficient methods to construct key fragments. This compound can be a crucial building block in the total synthesis of natural products that contain a furan or a related five-membered heterocyclic core. Its functional handles allow for stepwise elaboration and connection to other parts of the target molecule, streamlining the synthetic route.

This compound is a key precursor in the synthesis of novel heteroaromatic substrates for γ-aminobutyric acid aminotransferase (GABA-AT), an important enzyme in the central nervous system. nih.gov GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA, and its modulation is a target for the treatment of neurological disorders. wikipedia.org

The synthesis of these substrates involves a multi-step sequence starting from this compound. A key transformation is the palladium-catalyzed cyanation of the corresponding methyl ester, mthis compound (10), to introduce a nitrile group. nih.gov This nitrile is then reduced and protected to yield a key intermediate, which is further transformed into the final GABA-AT substrate, 4-(aminomethyl)furan-2-carboxylic acid hydrochloride (5a). nih.gov The synthetic route highlights the utility of the bromo-substituted furan in accessing functionally diverse molecules for biological evaluation.

Table 1: Synthesis of a GABA Aminotransferase Substrate from a Derivative of this compound

| Step | Reactant | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 4,5-Dibromofuran-2-carboxylic acid (9) | Zn, NH4OH, H2O | 4-Bromofuran-2-carboxylic acid | - |

| 2 | 4-Bromofuran-2-carboxylic acid | - | Mthis compound (10) | 86% |

| 3 | Mthis compound (10) | Pd(PPh3)4, Zn(CN)2, DMF, 80°C | Methyl 4-cyanofuran-2-carboxylate (11) | 76% |

| 4 | Methyl 4-cyanofuran-2-carboxylate (11) | - | 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylic acid (13) | - |

| 5 | 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylic acid (13) | 6 N HCl | 4-(Aminomethyl)furan-2-carboxylic acid hydrochloride (5a) | 82% |

Data sourced from a study on the synthesis and evaluation of novel heteroaromatic substrates of GABA aminotransferase. nih.gov

Contribution to Polymer and Material Development

The demand for sustainable and high-performance materials has driven research into bio-based polymers. Furan derivatives, obtainable from renewable biomass, are at the forefront of this research. google.comnih.gov

While this compound itself is not directly polymerized, it is a precursor to monomers used in the production of bio-based polyesters. Furan-based polymers, such as poly(ethylene furanoate) (PEF), have shown superior properties compared to their petroleum-based counterparts like PET, particularly in terms of gas permeability. acs.org The bifuran structure, which can be synthesized from furan derivatives, is of particular interest for creating high-performance bioplastics. acs.orgoulu.fi

The synthesis of polymers like poly(ethylene bifuranoate) involves the polycondensation of a bifuran monomer, such as di-Me 2,2'-bifuran-5,5'-dicarboxylate, with ethylene (B1197577) glycol. acs.org This bifuran monomer can be prepared through coupling reactions of simpler furan compounds, which can be derived from starting materials like this compound. The resulting bio-based polymers exhibit promising thermal and mechanical properties. acs.org

The furan ring, with its conjugated π-electron system, is an attractive building block for conductive polymers. researchgate.net By undergoing appropriate chemical modifications, this compound can be converted into monomers suitable for polymerization into conductive materials. The bromine atom allows for the introduction of functionalities that can facilitate polymerization or enhance the electronic properties of the resulting polymer. These materials have potential applications in electronics, sensors, and advanced coatings. For instance, furan-containing polymers can be designed to have specific properties like self-healing capabilities through reversible covalent bonding. researchgate.netresearchgate.net

Advanced Methodologies and Future Research Directions

Mechanistic Investigations of Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and discovering new transformations. For halogenated furans like ethyl 4-bromofuran-2-carboxylate, mechanistic studies are crucial for controlling regioselectivity and preventing undesirable side reactions.

One key area of investigation is the "halogen dance" rearrangement, a phenomenon where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. researchgate.net This process, often promoted by reagents like lithium diisopropylamide (LDA), could lead to the isomerization of this compound into other brominated isomers. researchgate.net Understanding the kinetics and thermodynamics of this potential rearrangement is vital for ensuring the purity of the desired product during synthesis and subsequent reactions.

Furthermore, mechanistic studies on related benzofuran (B130515) systems suggest that syntheses can proceed through complex intermediates like ortho-quinone methides (o-QMs). researchgate.net While not directly applicable to the typical synthesis of simple furans, these intricate pathways highlight the diverse reactivity that can be accessed. For instance, the formation of related furan-containing heterocycles has been proposed to occur via multi-step sequences involving tautomerization and intramolecular cyclization. mdpi.com

Investigations into the fragmentation of the furan (B31954) ring itself, particularly how substituents influence its stability, are also relevant. Studies on 2-furoic acid using dissociative electron attachment have shown that carboxylation can alter the electronic structure and stability of the furan ring. nih.gov Such fundamental studies provide insight into the intrinsic properties of the this compound molecule and its potential behavior under various energetic conditions.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic protocols to minimize environmental impact. This involves using safer solvents, reducing energy consumption, employing renewable feedstocks, and designing catalyst-free reactions where possible.

A significant focus in the green synthesis of related heterocyclic compounds is the use of environmentally benign and reusable reaction media. rsc.orgresearchgate.net For example, deep eutectic solvents like 1,3-dimethylurea/L-(+)-tartaric acid have been successfully used for olefination reactions to produce complex quinoline (B57606) carboxylates without the need for catalysts or volatile organic solvents. rsc.orgresearchgate.net Applying such solvent systems to the synthesis or modification of this compound could offer a greener alternative to traditional methods that often rely on hazardous solvents.

Another green approach is the development of synthetic routes that operate under mild conditions and generate products in high purity with minimal workup. An efficient synthesis of densely substituted furancarboxylates has been achieved from (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride at moderate temperatures, providing a metal-free and practical alternative for accessing polysubstituted furans. researchgate.net

Furthermore, the use of biomass-derived starting materials is a cornerstone of green chemistry. Furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are key platform chemicals obtainable from lignocellulosic biomass. mdpi.com Designing synthetic pathways that could potentially produce this compound from these renewable feedstocks would represent a major advance in sustainability.

| Principle | Application in Furan Synthesis | Potential Benefit | Source |

| Safer Solvents | Use of deep eutectic solvents (e.g., DMU/LTA) as reaction media. | Reduces reliance on volatile organic compounds (VOCs). | rsc.orgresearchgate.net |

| Catalyst-Free Reactions | One-pot reactions in absolute ethanol (B145695) without a catalyst. | Simplifies purification and avoids toxic metal catalysts. | mdpi.com |

| Renewable Feedstocks | Synthesis of furan derivatives from biomass-derived furfural and HMF. | Reduces dependence on fossil fuels and promotes sustainability. | mdpi.com |

| Mild Conditions | Reactions carried out at moderate temperatures (e.g., 95 °C). | Lowers energy consumption and improves safety. | researchgate.net |

Computational Chemistry Approaches to Reaction Design and Prediction

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental design. Methods like Density Functional Theory (DFT) allow for the in-silico investigation of reaction mechanisms, molecular geometries, and electronic structures, saving time and resources in the laboratory.

For furan derivatives, DFT calculations have been employed to:

Investigate Molecular and Electronic Structure: Theoretical studies on related furan-carboxamide compounds have used DFT to analyze molecular structures, which were then confirmed by X-ray diffraction. nih.gov Such analysis can predict bond lengths, angles, and charge distributions for this compound.

Analyze Reaction Energetics: Computational analysis can establish the ground state characteristics of different isomers and predict the strength of intermolecular interactions, such as hydrogen bonding. manchester.ac.uk This is crucial for understanding crystal packing and solubility.

Elucidate Reaction Mechanisms: DFT has been used to calculate the threshold energies for fragmentation pathways in 2-furoic acid, revealing how functional groups affect the stability of the furan ring. nih.gov This approach could be used to predict the reactivity of the bromine atom and the ester group in this compound in various reactions.

Applications of Computational Chemistry in Furan Research

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and threshold energy estimation. | Understanding of how carboxylation influences furan ring stability and fragmentation pathways. | nih.gov |

| DFT / B3LYP | Molecular and electronic structure investigation. | Characterization of noncovalent interactions and thermodynamic properties. | nih.gov |

| 2D Potential Energy Scan | Establishing ground state characteristics of isomers. | Prediction of the most stable molecular conformations in different states (gas, solution). | manchester.ac.uk |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. Research into novel catalytic systems for the synthesis and functionalization of furans is an active field.

Palladium-catalyzed reactions are particularly prominent. For instance, the direct oxidative carbonylation of 3-yne-1,2-diol derivatives using a palladium iodide catalyst has been shown to produce furan-3-carboxylic esters. acs.org Adapting such cross-coupling methodologies could provide new routes to functionalize the furan core of this compound, for example, by using the bromo-substituent as a handle.

Beyond precious metals, there is a strong drive to develop catalysts based on more abundant and less toxic metals. Nickel-doped molybdenum carbide supported on carbon has been shown to be effective for the hydrogenation of furfural to 2-methylfuran. mdpi.com Zeolite-based catalysts, such as Co- and Pt-doped ZSM-5, are being explored for the one-pot conversion of furfural into other valuable derivatives like γ-valerolactone, using a hydrogen donor instead of high-pressure molecular hydrogen. mdpi.com These catalytic systems could be investigated for selective transformations of the functional groups on this compound.

Interestingly, some efficient syntheses of related heterocycles proceed without any catalyst at all, relying on the intrinsic reactivity of the starting materials under optimized conditions. A one-pot reaction of an α-bromoketone, an aniline, and phenyl isothiocyanate in absolute ethanol efficiently produces thiazol-imines, demonstrating that catalyst-free systems can be highly effective. mdpi.com Exploring such conditions for reactions involving this compound could lead to simpler and more cost-effective synthetic protocols.

Integration into Flow Chemistry Platforms for Industrial Relevance

For a compound to be industrially relevant, its synthesis must be scalable, safe, and efficient. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in this regard.

The synthesis of various heterocyclic compounds has been successfully translated to continuous flow platforms. nih.govuc.pt Key benefits include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic reactions or the use of hazardous reagents.

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and mixing leads to better reproducibility and often higher yields.

Scalability: Production can be easily scaled up by running the system for longer periods or by parallelizing multiple reactors, avoiding the challenges of scaling up batch reactors.

The synthesis of this compound could be adapted to a flow process. For example, a bromination step followed by esterification could be performed sequentially in a flow reactor. This approach is particularly advantageous for reactions that require precise temperature control or involve unstable intermediates. The successful application of flow chemistry to the synthesis of complex molecules like marine drugs and APIs demonstrates its vast potential for the industrial production of valuable building blocks like this compound. nih.gov

Q & A

Basic: What are the optimal synthetic routes for Ethyl 4-bromofuran-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, bromination of ethyl furan-2-carboxylate using brominating agents (e.g., NBS or Br₂) under controlled conditions can yield the target compound. Solvent choice (e.g., DMSO or acetonitrile) and base selection (e.g., sodium hydride) significantly affect reaction efficiency. A study on analogous benzofuran derivatives achieved yields >70% using mild conditions (room temperature, 12–24 hours) . Key parameters to optimize include:

- Catalyst/base : Sodium hydride enhances nucleophilic substitution by deprotonating intermediates.

- Solvent polarity : Polar aprotic solvents improve electrophilic bromine activation.

- Temperature : Excessive heat may lead to ester hydrolysis or side reactions.

Advanced: How can mechanistic pathways for bromination at the 4-position of the furan ring be elucidated?

Methodological Answer:

Mechanistic studies require a combination of experimental and computational approaches:

- Isotopic labeling : Use deuterated solvents or ²H-labeled substrates to track proton transfer steps.

- DFT calculations : Analyze transition states and electron density maps to identify regioselectivity (e.g., bromine’s preference for the 4-position due to resonance stabilization) .

- Kinetic profiling : Monitor reaction progress via HPLC to determine rate constants and intermediate stability.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (in CDCl₃) identify the ester carbonyl (~165–170 ppm) and brominated furan protons (~6.5–7.5 ppm). Compare shifts to analogous compounds .

- X-ray crystallography : Use SHELXL for structure refinement. For example, a related bromofuran derivative crystallized in a monoclinic system (space group P2₁/c) with bond lengths confirming bromine substitution .

- IR spectroscopy : Confirm ester C=O stretches (~1720 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).

Advanced: How should researchers resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?

Methodological Answer:

- Controlled replication : Repeat experiments under identical conditions (solvent purity, inert atmosphere).

- Byproduct isolation : Use column chromatography or preparative HPLC to separate impurities; characterize via mass spectrometry.

- Computational validation : Apply DFT to assess whether side reactions (e.g., ester hydrolysis) are thermodynamically feasible under reported conditions .

Basic: What are the solubility and handling precautions for this compound?

Methodological Answer:

- Solubility : Typically soluble in DMSO, DMF, and dichloromethane. Insoluble in water; test solubility incrementally to avoid precipitation.

- Handling : Use PPE (nitrile gloves, safety goggles) due to bromine’s lachrymatory properties. Store in amber vials at 4°C to prevent photodegradation .

Advanced: What pharmacological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Cytotoxicity assays : MTT or resazurin assays using cancer cell lines (IC₅₀ determination). A benzofuran analog showed IC₅₀ values of 2–10 µM in HeLa cells .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays.

- ADME profiling : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability.

Advanced: How can computational tools predict reactivity for further derivatization?

Methodological Answer:

- Electrophilicity analysis : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites. For example, the 5-position may be reactive due to electron-withdrawing bromine at C4 .

- Docking studies : Model interactions with biological targets (e.g., proteins) using AutoDock Vina.

Basic: What functional group transformations are feasible with this compound?

Methodological Answer:

- Ester hydrolysis : Convert to 4-bromofuran-2-carboxylic acid using NaOH/EtOH.

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) to replace bromine .

- Nucleophilic substitution : React with amines or thiols to form C–N or C–S bonds.

Advanced: How can structural modifications enhance its utility in material science?

Methodological Answer:

- Polymer incorporation : Use as a monomer in step-growth polymerization (e.g., with diols for polyesters).

- Coordination chemistry : Test metal-binding affinity (Cu, Pd) for catalyst design.

Basic: How to interpret crystallographic data for structural validation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.